molecular formula C20H23ClN2O4S B11359238 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11359238
M. Wt: 422.9 g/mol
InChI Key: MFSOSBUGFIPFMA-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a methanesulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with a chlorophenyl compound.

    Final Coupling: The final step involves coupling the intermediate with 4-methoxyaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-methoxypheyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-methoxypheyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(4-methoxypheyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide: Similar structure but with a different position of the methoxy group.

    1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-hydroxyphenyl)piperidine-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-methoxypheyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the methanesulfonyl and chlorophenyl groups, along with the piperidine ring, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-18-8-6-17(7-9-18)22-20(24)15-10-12-23(13-11-15)28(25,26)14-16-4-2-3-5-19(16)21/h2-9,15H,10-14H2,1H3,(H,22,24)

InChI Key

MFSOSBUGFIPFMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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